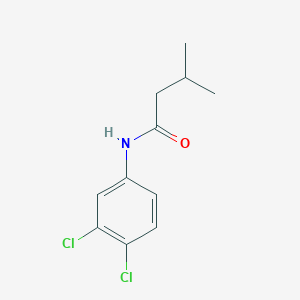
3,4-dichloro-N-(quinolin-8-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichloro-N-quinolin-8-ylbenzamide is a chemical compound with the molecular formula C16H10Cl2N2O and a molecular weight of 317.2 g/mol It is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the benzamide ring and a quinoline moiety attached to the nitrogen atom of the benzamide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(quinolin-8-yl)benzamide can be achieved through a copper-mediated tandem C(sp2)–H amination reaction. This method involves the use of N-(quinolin-8-yl)benzamide and amidine hydrochlorides as starting materials. The reaction is carried out under mild conditions, avoiding the use of sensitive and expensive metals . The process is efficient and allows for the construction of complex polycyclic molecules in a single step.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the copper-mediated synthesis route provides a scalable and cost-effective approach for large-scale production. The use of readily available starting materials and the simplicity of the reaction conditions make this method suitable for industrial applications.
化学反应分析
Types of Reactions
3,4-Dichloro-N-quinolin-8-ylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorine atoms in the benzamide ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: DDQ in the presence of a protic acid can oxidize the compound to form various oxidized products.
Reduction: Sodium borohydride in an alcoholic solvent can reduce the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline and benzamide moieties.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzamide derivatives with different functional groups replacing the chlorine atoms.
科学研究应用
3,4-Dichloro-N-quinolin-8-ylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3,4-dichloro-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety is known to interact with DNA gyrase and topoisomerase IV, leading to the stabilization of the enzyme-DNA complex and subsequent cell death . This mechanism is similar to that of quinolone antibiotics, which are effective against bacterial infections.
相似化合物的比较
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A widely used quinone with high reduction potential.
8-Aminoquinoline: A common nitrogen-containing heterocyclic framework used in C–H bond activation/functionalization.
Uniqueness
3,4-Dichloro-N-quinolin-8-ylbenzamide is unique due to its specific substitution pattern and the presence of both quinoline and benzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C16H10Cl2N2O |
|---|---|
分子量 |
317.2 g/mol |
IUPAC 名称 |
3,4-dichloro-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C16H10Cl2N2O/c17-12-7-6-11(9-13(12)18)16(21)20-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H,(H,20,21) |
InChI 键 |
FTCRLBXJOFJNHM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl)N=CC=C2 |
规范 SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl)N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















